

Spectroscopic and Spectrometric Analysis of 2-Bromo-4,6-dimethylphenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4,6-dimethylphenol**

Cat. No.: **B092557**

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This technical guide provides a comprehensive overview of the spectral and spectrometric data for **2-Bromo-4,6-dimethylphenol** (C8H9BrO), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: **2-bromo-4,6-dimethylphenol**[\[1\]](#) Molecular Formula: C8H9BrO[\[1\]](#) Molecular Weight: 201.06 g/mol [\[1\]](#) CAS Number: 15191-36-3[\[1\]](#)

Spectral Data

The following sections present the available spectral data for **2-Bromo-4,6-dimethylphenol**. The data has been aggregated from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Detailed experimental data for the ^1H NMR spectrum of **2-Bromo-4,6-dimethylphenol** is not readily available in the public domain based on the conducted search. Predicted values based on structure-spectra correlations are provided below.

Protons	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
OH	4.5 - 5.5	broad singlet	-
Ar-H (position 3)	~6.9	singlet	-
Ar-H (position 5)	~7.1	singlet	-
CH ₃ (position 4)	~2.2	singlet	-
CH ₃ (position 6)	~2.3	singlet	-

^{13}C NMR (Carbon-13 NMR) Data

Specific experimental ^{13}C NMR data for **2-Bromo-4,6-dimethylphenol** was not found in the initial search. Predicted chemical shifts are listed below.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C1 (C-OH)	150 - 155
C2 (C-Br)	110 - 115
C3 (C-H)	130 - 135
C4 (C-CH ₃)	128 - 133
C5 (C-H)	125 - 130
C6 (C-CH ₃)	135 - 140
CH ₃ (at C4)	20 - 25
CH ₃ (at C6)	15 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for **2-Bromo-4,6-dimethylphenol** is available.[1]

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (phenolic)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
C=C stretch (aromatic)	1450-1600
C-O stretch (phenol)	1150-1250
C-Br stretch	500-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. GC-MS data for **2-Bromo-4,6-dimethylphenol** is available from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum is characterized by the molecular ion peak ([M]⁺) which exhibits a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragmentation Peaks (m/z)

Ion	m/z (Predicted)	Relative Abundance (Predicted)
[M] ⁺	200/202	Moderate
[M-CH ₃] ⁺	185/187	High
[M-Br] ⁺	121	Moderate

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are based on standard analytical chemistry practices.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][3]
- Sample Preparation: Approximately 5-10 mg of **2-Bromo-4,6-dimethylphenol** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]
- ¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds, with 16 scans being co-added.[2]
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle and a relaxation delay of 5 seconds. To achieve a good signal-to-noise ratio, 1024 scans are typically accumulated.[2]
- Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

2. Infrared (IR) Spectroscopy

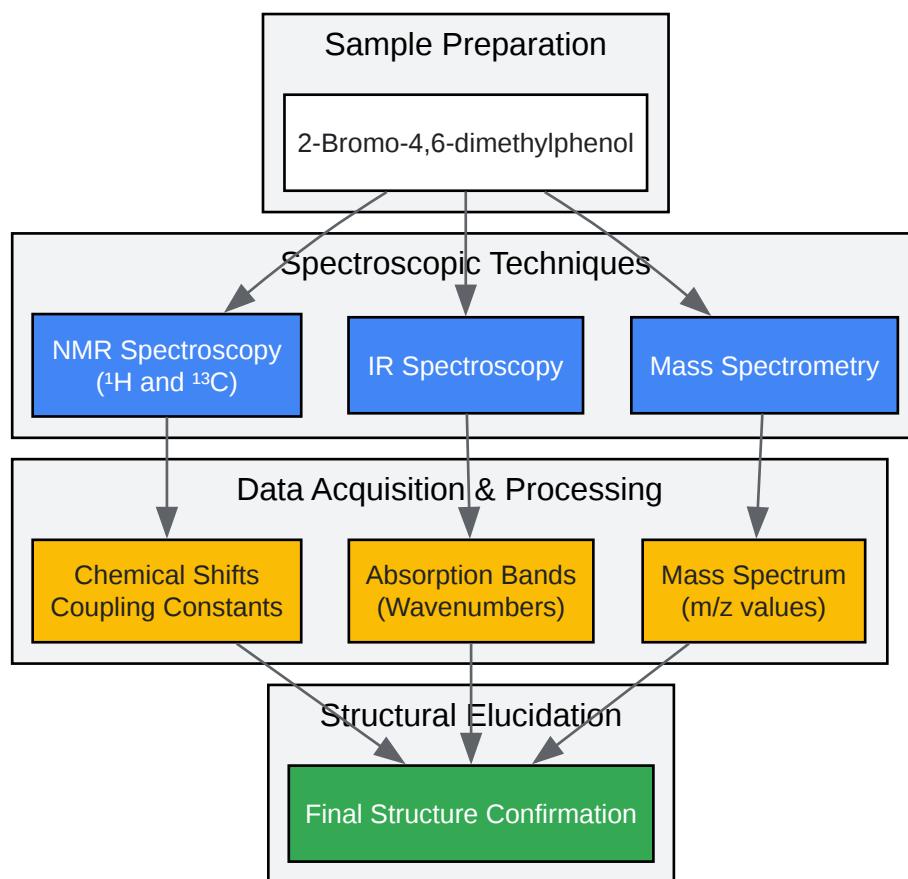
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]
- Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained in the vapor phase.
- Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . To improve the signal-to-noise ratio, 32 scans are typically co-added.[2]
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.[2]

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[2]
- Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.[2]
- Ionization: Electron ionization is carried out at a standard energy of 70 eV.[2]
- Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.[2]
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which should display the characteristic 1:1 isotopic pattern for a bromine-containing compound, and to elucidate the fragmentation pattern.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-4,6-dimethylphenol**.



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Caption: Spectroscopic analysis workflow for **2-Bromo-4,6-dimethylphenol**.

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References

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